Cas no 2091672-48-7 (3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile)
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
- CID 131415483
- 2-Pyrazinecarbonitrile, 3-chloro-5-(trifluoromethyl)-
- CS-0161101
- SCHEMBL26127429
- E74936
- 2091672-48-7
- BS-46968
- 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
-
- MDL: MFCD32856221
- Inchi: 1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H
- InChI Key: NGYPCJPDZYNHBY-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)N=CC(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 206.9811092g/mol
- Monoisotopic Mass: 206.9811092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.6
- XLogP3: 1.7
Experimental Properties
- Density: 1.60±0.1 g/cm3(Predicted)
- Boiling Point: 237.3±40.0 °C(Predicted)
- pka: -8.95±0.10(Predicted)
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile Security Information
- Storage Condition:under inert gas (nitrogen or Argon) at 2-8°C
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334754-100mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 95%+ | 100mg |
$91 | 2021-08-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01142213-100mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 100mg |
¥680.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01142213-250mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 250mg |
¥1290.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01142213-1g |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 1g |
¥3250.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX489-50mg |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 50mg |
464.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX489-200mg |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 200mg |
1171.0CNY | 2021-07-17 | |
| Ambeed | A1220816-100mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 100mg |
$98.0 | 2025-03-03 | |
| Ambeed | A1220816-250mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 250mg |
$185.0 | 2025-03-03 | |
| Ambeed | A1220816-1g |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 97% | 1g |
$471.0 | 2025-03-03 | |
| Chemenu | CM334754-250mg |
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
2091672-48-7 | 95%+ | 250mg |
$186 | 2023-01-19 |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile Suppliers
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
Professional Introduction to 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS No. 2091672-48-7)
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is a highly significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2091672-48-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and trifluoromethyl substituents on the pyrazine ring imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile consists of a pyrazine core substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position, with a nitrile group at the 2-position. This arrangement not only enhances its chemical diversity but also opens up numerous possibilities for further functionalization. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazine derivatives. The compound 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile has been extensively studied for its role in synthesizing various bioactive molecules. Its unique electronic properties, influenced by the electron-withdrawing nature of the nitrile and chloro groups, make it an excellent candidate for designing molecules with specific biological activities. For instance, researchers have leveraged this compound to develop inhibitors targeting enzymes involved in inflammatory pathways.
One of the most compelling aspects of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is its versatility in synthetic chemistry. The chloro and trifluoromethyl groups serve as handles for further derivatization, allowing chemists to tailor the compound's properties to meet specific requirements. This has led to the development of novel scaffolds that exhibit improved pharmacokinetic profiles and reduced toxicity compared to existing drugs. Such advancements are crucial in addressing unmet medical needs and improving patient outcomes.
The nitrile group in the molecule also plays a pivotal role in its reactivity. Nitriles are known for their ability to participate in various chemical transformations, including nucleophilic addition reactions, which can be harnessed to introduce additional functional groups. This characteristic has been exploited in the synthesis of complex heterocyclic compounds that exhibit potent biological activities. For example, recent studies have demonstrated the use of 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile as a precursor in developing small-molecule inhibitors for kinases, which are key targets in cancer therapy.
The pharmaceutical industry has been particularly interested in exploring the potential of pyrazine derivatives as drug candidates. The combination of electronic and steric effects provided by the chloro and trifluoromethyl groups makes these compounds attractive for designing molecules with high affinity for biological targets. Furthermore, the nitrile group offers opportunities for further chemical modification, enabling the creation of diverse libraries of compounds for high-throughput screening.
In conclusion, 3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile (CAS No. 2091672-48-7) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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